molecular formula C8H5ClF2O2 B1303789 2-Chloro-3,6-difluorophenylacetic acid CAS No. 261762-52-1

2-Chloro-3,6-difluorophenylacetic acid

Cat. No. B1303789
M. Wt: 206.57 g/mol
InChI Key: RLEIKDZPBYTKEM-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluorophenylacetic acid is a compound that is not directly described in the provided papers. However, related compounds with similar structural motifs, such as chloro, fluoro, and phenylacetic acid derivatives, are discussed. These compounds are of interest due to their potential applications in pharmaceuticals and their role as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, 3,3-difluoropyrrolidine hydrochloride was synthesized from 2-chloro-2,2-difluoroacetic acid through a seven-step process . Similarly, 3-chloro-4-cyclopropylmethoxyphenylacetic acid was synthesized from 3-chloro-4-hydroxyacetophenone . These methods typically involve reactions such as etherification, reduction, and cyclization, which could be relevant for the synthesis of 2-Chloro-3,6-difluorophenylacetic acid.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Chloro-3,6-difluorophenylacetic acid has been determined using techniques like X-ray diffraction. For example, the structure of 2-chloro-3-phenylbenzoic acid was elucidated, revealing the influence of steric interactions and the formation of a stable carboxyl supramolecular synthon . These findings suggest that similar intramolecular and intermolecular forces would be at play in the molecular structure of 2-Chloro-3,6-difluorophenylacetic acid.

Chemical Reactions Analysis

The chemical reactivity of chloro- and fluoro-phenylacetic acid derivatives is influenced by the electron-withdrawing effects of the halogen substituents. These effects can impact the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards electrophilic or nucleophilic substitution . The presence of halogens can also affect the formation of co-crystals and the establishment of hydrogen bonding motifs, as seen in the co-crystals of 3-chloro-4-hydroxyphenylacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenylacetic acids are determined by their molecular structure and the nature of their substituents. For instance, the introduction of fluorine atoms can increase the lipophilicity of the compound, as seen in the case of 2,6-difluorophenol analogues . Chromatographic techniques have been employed to separate isomers of difluorophenylacetic acid, indicating the importance of the position of substituents on the aromatic ring . These techniques, along with spectroscopic methods like FTIR and NMR, are essential for characterizing such compounds .

Scientific Research Applications

Development of Novel Fluorescence Probes

The development of novel fluorescence probes for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase is highlighted. These probes, HPF and APF, offer a means to differentiate hROS from other reactive oxygen species (ROS), showcasing the potential for 2-Chloro-3,6-difluorophenylacetic acid in developing sensitive and selective tools for biological and chemical applications (Setsukinai et al., 2003).

Analytical Techniques for Herbicide Separation

Research into chromatographic separation of positional isomers, including 3,4-difluorophenylacetic acid, using various chromatographic and electrophoretic techniques, demonstrates the compound's relevance in analytical chemistry. The study provides a basis for employing 2-Chloro-3,6-difluorophenylacetic acid in complex mixture analyses, benefiting environmental monitoring and quality control (Zhou et al., 2000).

Photocatalytic Degradation Studies

Investigations into the photocatalytic degradation of diclofenac highlight the use of nanostructured materials for environmental remediation. This suggests a potential application for 2-Chloro-3,6-difluorophenylacetic acid in enhancing the efficiency of photocatalytic processes for the degradation of persistent organic pollutants in water (Martínez et al., 2011).

Electrochemical Sensing Applications

The development of a competitive assay using a polymer imprinted with an electrochemically active tracer for the analysis of the herbicide 2,4-dichlorophenoxyacetic acid illustrates the utility of similar compounds in constructing sensitive and selective sensors for environmental monitoring and agricultural management (Schöllhorn et al., 2000).

Phytoremediation Enhancement

The use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates presents an intriguing application. By facilitating the degradation of harmful substances such as 2,4-dichlorophenoxyacetic acid in plants, this approach could potentially be adapted using 2-Chloro-3,6-difluorophenylacetic acid to improve the efficiency of phytoremediation projects (Germaine et al., 2006).

Safety And Hazards

2-Chloro-3,6-difluorophenylacetic acid is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-(2-chloro-3,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEIKDZPBYTKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,6-difluorophenylacetic acid

CAS RN

261762-52-1
Record name 2-Chloro-3,6-difluorobenzeneacetic acid
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Record name 261762-52-1
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